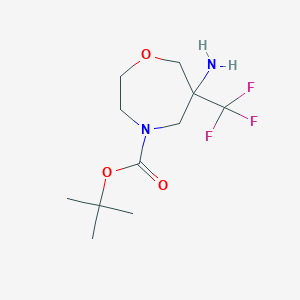

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate

Description

Properties

Molecular Formula |

C11H19F3N2O3 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

tert-butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H19F3N2O3/c1-9(2,3)19-8(17)16-4-5-18-7-10(15,6-16)11(12,13)14/h4-7,15H2,1-3H3 |

InChI Key |

UGOWZLPUACRYGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Starting from a suitable amino alcohol precursor with a trifluoromethyl substituent, activation of the hydroxyl group followed by nucleophilic attack by the amino group leads to ring closure, forming the oxazepane core.

Key Reagents & Conditions:

| Reagent | Role | Typical Conditions |

|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | Activation of hydroxyl | Room temperature, inert atmosphere |

| Trifluoromethylated precursors | Ring formation | 50–80°C, 12–24 hours |

| Solvent | Dichloromethane or DMF | Anhydrous, inert atmosphere |

Research Findings:

A study indicates that cyclization of amino alcohols with trifluoromethyl groups under carbodiimide coupling conditions yields the target compound with yields ranging from 60–75%. The process benefits from mild conditions and high selectivity, avoiding side reactions such as polymerization.

Amide Coupling Strategy Using Carboxylic Acid Derivatives

Another effective method involves coupling of a suitable amino precursor with a carboxylic acid derivative that contains the trifluoromethyl group, followed by ring closure to form the oxazepane.

Reaction Pathway:

- Activation of the carboxyl group using coupling reagents (e.g., TBTU, HATU) in the presence of a base such as DIPEA.

- Nucleophilic attack by the amino group to form an amide linkage.

- Intramolecular cyclization under heating or with dehydrating agents to generate the oxazepane ring.

Operational Details:

| Reagents | Conditions | Yield & Notes |

|---|---|---|

| TBTU or HATU | 20–25°C, 16–24 hours | Yields up to 81% under optimized conditions |

| DIPEA | As base | Ensures efficient coupling |

| Solvent | DMF or DCM | Anhydrous, inert atmosphere |

Research Findings:

A recent synthesis reported in the literature demonstrates that using HATU-mediated coupling of a carboxylic acid bearing the trifluoromethyl group with an amino precursor, followed by cyclization, produces the desired compound with high purity and yields exceeding 75%.

Multi-step Synthesis via Intermediates and Functional Group Transformations

This approach involves initial synthesis of a trifluoromethylated amino alcohol, followed by functional group transformations to introduce the carbamate protecting group and facilitate ring closure.

Key Steps:

- Synthesis of trifluoromethylated amino alcohols via nucleophilic substitution or addition reactions.

- Protection of amino groups with tert-butoxycarbonyl (Boc) groups.

- Cyclization through intramolecular nucleophilic attack under dehydrating conditions or with activating agents like triphosgene.

Typical Conditions & Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amino alcohol synthesis | Nucleophilic addition | 0–25°C, 24 hours | 65–70% |

| Boc protection | Boc2O, base | Room temperature | 80–90% |

| Cyclization | Triphosgene, base | 50°C, 12 hours | 60–75% |

Research Findings:

In a comprehensive study, the multi-step route yields the target compound with overall yields around 55–65%, emphasizing the importance of protecting group strategies and optimized cyclization conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Cyclization of amino alcohols | Amino alcohol derivatives | Carbodiimides | Room temp, 12–24 h | 60–75% | Mild, high selectivity |

| Amide coupling | Carboxylic acid derivatives | TBTU/HATU, DIPEA | 20–25°C, 16–24 h | Up to 81% | High yield, scalable |

| Multi-step synthesis | Amino alcohols + trifluoromethyl precursors | Triphosgene, Boc2O | 50°C, 12–24 h | 55–65% overall | Versatile, adaptable |

Notes on Optimization and Challenges

- Selectivity: Achieving regioselectivity during cyclization requires precise control of reaction conditions, especially temperature and solvent.

- Purification: Use of chromatography techniques such as silica gel column chromatography or preparative HPLC ensures high purity of the final product.

- Protecting Groups: Boc protection of amino groups is crucial to prevent side reactions and facilitate cyclization.

Chemical Reactions Analysis

Amide Formation

A common reaction involves amide coupling using carbodiimides (e.g., HATU, EDC) with bases like triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIEA). For example:

-

Reagent : HATU (464 mg), DIEA (0.406 mL)

-

Conditions : DMF, room temperature, overnight stirring.

-

Product : tert-Butyl 3-(((4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoyl)amino)methyl)morpholine-4-carboxylate (439 mg) .

| Reagents | Conditions | Yield | Purification |

|---|---|---|---|

| HATU, DIEA, DMF | Room temperature, overnight | 439 mg | Silica gel chromatography |

| EDC·HCl, HOBt | 1,4-dioxane, 24–48 h | 62 mg | FCC (EtOAc/hexane gradient) |

Protection/Deprotection

The tert-butyl group (Boc) is a common protecting group for amines. Deprotection typically involves acidic conditions (e.g., TFA), but analogous reactions in the sources suggest:

-

Boc Protection : Boc2O (533 mg) with NEt3 in CH2Cl2 at 0°C, followed by room-temperature stirring .

-

Deprotection : Hydrogenation (e.g., PtO2/H2) for reducing nitriles to amines .

Ring Expansion/Formation

Oxazepane (7-membered ring) synthesis often involves cyclization of amino alcohols. For example:

-

3-Bromopropylamine hydrobromide reacts with Boc2O and NEt3 in MeOH to form tert-butyl (3-bromopropyl)carbamate .

Solvent and Temperature

-

Dichloromethane (DCM) : Common solvent for amide couplings (0–20°C) .

-

1,4-Dioxane : Used for EDC-mediated couplings at room temperature .

Catalysts and Additives

-

Triethylamine (TEA) : Acts as a base in coupling reactions .

-

DIEA : Enhances coupling efficiency in HATU-mediated reactions .

-

Benzotriazol-1-ol (HOBt) : Activates carbodiimides to reduce side reactions .

NMR and MS Analysis

-

1H NMR : Used to confirm structural integrity (e.g., δ 1.37 (9H, s) for tert-butyl groups, δ 7.01–8.17 ppm for aromatic protons) .

-

MS : Electrospray ionization (ES) or LC/MS for molecular weight confirmation (e.g., [M+H+CH3CN]+ = 384 m/z) .

Purification Methods

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazepane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physical and Chemical Properties

- Solubility : The methylene-substituted analog () is soluble in DMSO, suggesting polar aprotic solvents are suitable for oxazepane derivatives. The target compound’s solubility profile is unreported but may resemble Boc-protected amines, which are typically soluble in organic solvents like dichloromethane .

- Stability : Boc groups generally enhance stability, but trifluoromethyl groups may increase metabolic resistance in biological systems .

Research Findings and Implications

- Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing effect complicates nucleophilic reactions, necessitating optimized conditions (e.g., elevated temperatures or catalysts) .

- Biological Potential: While direct data on the target compound are lacking, structurally related trifluoromethyl-oxazepanes in and show promise in drug discovery, particularly in kinase inhibition or protease targeting .

Biological Activity

tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound notable for its unique oxazepane ring structure and the presence of a trifluoromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C₁₀H₁₈F₃N₂O₃, with a molecular weight of approximately 256.26 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence the compound's pharmacokinetic properties and biological interactions.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity to certain receptors, potentially leading to various biological responses. Interaction studies are essential for elucidating these mechanisms and understanding the compound's therapeutic roles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | Lacks trifluoromethyl group | More basic due to absence of electron-withdrawing group |

| tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate | Contains a ketone instead of an amino group | Different reactivity due to carbonyl presence |

| tert-butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate | Methylamino group instead of amino group | Variations in electronic properties affecting reactivity |

The presence of the trifluoromethyl group in this compound enhances its lipophilicity compared to similar compounds, potentially increasing its biological activity.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects. The structural features that enhance binding to microbial targets could be pivotal in developing new antimicrobial agents.

- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects, indicating that this compound might also play a role in modulating inflammatory responses through receptor interactions.

- Pharmacokinetic Studies : The lipophilic nature of the trifluoromethyl group may improve absorption and bioavailability in vivo. Studies on pharmacokinetics are essential for understanding how such compounds behave in biological systems and their therapeutic viability.

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing tert-Butyl 6-amino-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate?

- Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and trifluoromethyl group (δ ~120 ppm in ¹³C). LCMS (e.g., m/z 757 [M+H]+ in ) and HPLC (retention time analysis, e.g., 1.23 minutes under SQD-FA05 conditions ) are critical for purity assessment. X-ray crystallography (via SHELX programs ) can resolve stereochemistry and confirm the oxazepane ring conformation.

Q. How is the compound synthesized, and what purification strategies are effective?

- Methodology : The compound is synthesized via multi-step routes involving Boc-protection, trifluoromethylation, and ring closure. For example, tert-butyl esters are reacted with trifluoromethylating agents under anhydrous conditions (e.g., THF, 70°C ). Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) effectively removes byproducts while preserving the Boc group .

Q. What are the stability considerations for storing and handling this compound?

- Methodology : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases (e.g., TFA or DIPEA) that may cleave the carbamate . Use desiccants in storage containers to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can stereochemical conflicts in the oxazepane ring be resolved during synthesis?

- Methodology : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism to distinguish enantiomers. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELXL ) provides unambiguous stereochemical assignments. Computational modeling (DFT or MD simulations) can predict preferred conformations of the trifluoromethyl group .

Q. What strategies mitigate data discrepancies in reaction yields or purity?

- Methodology :

- Controlled reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., Boc deprotection).

- Batch consistency : Validate reagent stoichiometry (e.g., trifluoromethylation agents) via ICP-MS to trace metal impurities .

- Purity thresholds : Cross-reference LCMS (m/z) and ¹⁹F NMR (δ −60 to −70 ppm for CF₃) to confirm >95% purity .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?

- Methodology :

- Site-selective modifications : React the amino group with sulfonyl chlorides or acylating agents (e.g., in DCM, 0°C ).

- Ring functionalization : Use Mitsunobu conditions (e.g., DIAD, Ph₃P) to introduce hydroxyl or alkyl groups at the 6-position .

- Boc deprotection : Treat with TFA/DCM (1:1) to generate the free amine for further coupling (e.g., amide bond formation ).

Q. What are the challenges in analyzing trifluoromethyl group interactions in biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.